![molecular formula C8H17Cl2N3 B1390000 [2-(3,5-ジメチルピラゾール-1-イル)エチル]メチルアミン二塩酸塩 CAS No. 1185293-63-3](/img/structure/B1390000.png)
[2-(3,5-ジメチルピラゾール-1-イル)エチル]メチルアミン二塩酸塩
概要
説明
“2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a compound with the molecular formula C10H11N3 . It has a molecular weight of 173.21 g/mol . The compound is characterized by a flat and rigid structure, and thermal stability .
Synthesis Analysis
The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under facile, extremely mild, and greener reaction conditions with excellent yields . The chemical structures were established on the basis of a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction . The InChI code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Chemical Reactions Analysis
The compounds were evaluated for their antibacterial, DNA photocleavage, and anticancer activities . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 30.7 Ų and a rotatable bond count of 1 . It has a XLogP3-AA value of 2, indicating its lipophilicity .科学的研究の応用
生物学的酵素阻害
[2-(3,5-ジメチルピラゾール-1-イル)エチル]メチルアミン二塩酸塩と類似の化合物は、組織非特異的、腸、胎盤、および生殖細胞アルカリホスファターゼを含む、さまざまなヒト組換えアルカリホスファターゼを阻害する可能性について研究されてきました。 これは、問題の化合物がこれらの酵素の阻害剤としても機能する可能性があり、これらの酵素が調節不全になる疾患の研究と治療に影響を与える可能性があることを示唆しています .
結晶学および構造解析
関連化合物の構造特性は、結晶学を通じて分析されており、これは[2-(3,5-ジメチルピラゾール-1-イル)エチル]メチルアミン二塩酸塩もこのような研究に適している可能性があることを意味しています。 結晶構造を理解することは、創薬や生物活性予測に不可欠となる可能性があります .
ヘテロ環化学
この化合物の構造には、ヘテロ環化学で一般的なモチーフであるピラゾール環が含まれています。 これは、医薬品や農薬に多く見られる、より複雑なヘテロ環系を合成するために使用できます .
抗寄生虫活性
ピラゾール含有化合物は、抗リーシュマニアおよび抗マラリア活性で知られています。 したがって、[2-(3,5-ジメチルピラゾール-1-イル)エチル]メチルアミン二塩酸塩は、寄生虫感染症の新しい治療法につながる可能性のある、潜在的な抗寄生虫特性についても研究される可能性があります .
神経毒性研究
類似の化合物は、脳組織における酵素活性と酸化ストレスパラメータに対する神経毒性効果について調査されています。 これは、[2-(3,5-ジメチルピラゾール-1-イル)エチル]メチルアミン二塩酸塩を神経毒性および神経薬理学研究に適用する可能性があることを示唆しています .
作用機序
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride acts as an electrophile in organic synthesis. It is able to react with nucleophiles, such as amines and alcohols, to form new compounds. This reaction is known as nucleophilic substitution. [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride is also able to react with electrophiles, such as alkenes and alkynes, to form new compounds. This reaction is known as electrophilic addition.
Biochemical and Physiological Effects
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to reduce inflammation and to have antioxidant properties. In addition, [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has been shown to have anti-cancer properties, as well as anti-diabetic and anti-obesity effects.
実験室実験の利点と制限
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has several advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of reactions. It is also relatively inexpensive and easily accessible. In addition, it is relatively stable and can be stored for long periods of time. However, [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride can be toxic if not handled properly, and it can react with certain compounds to form potentially hazardous products.
将来の方向性
The future of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride in scientific research and laboratory experiments is promising. It has a wide range of potential applications, including the synthesis of new compounds, the development of catalytic systems, and the study of its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride and to develop new methods for its synthesis. Other potential future directions include the development of new uses for [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride, such as in the production of pharmaceuticals and agrochemicals, and the exploration of its potential therapeutic applications.
Safety and Hazards
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-4-9-3;;/h6,9H,4-5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDYXUHEHAODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



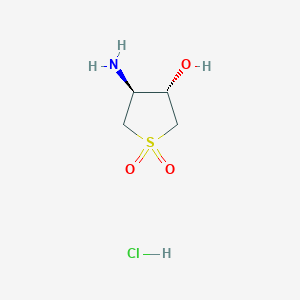
![N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1389918.png)
![{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389920.png)
![1-(3-Methyl-pyridin-2-ylmethyl)-[1,4]diazepane dihydrochloride](/img/structure/B1389922.png)

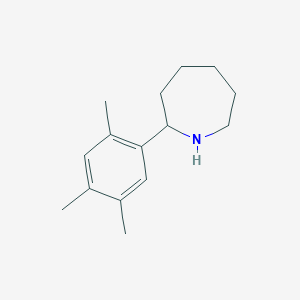
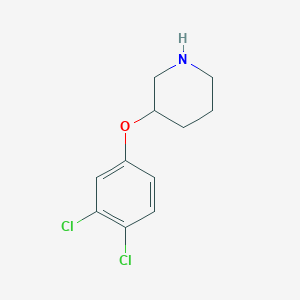

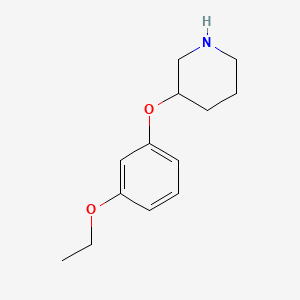
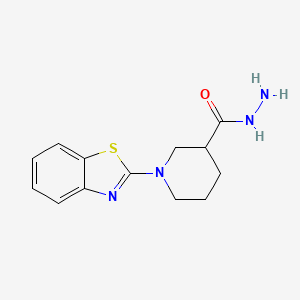
![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)